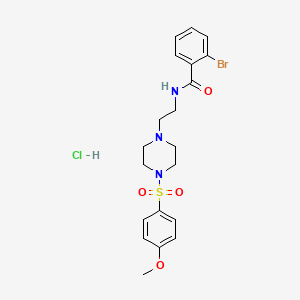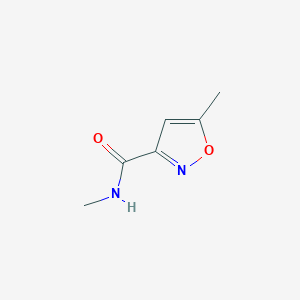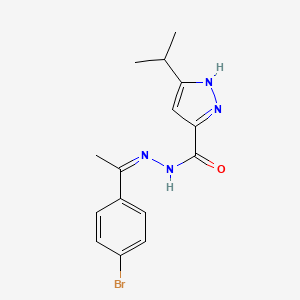
2-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride” is a chemical compound with the molecular formula C20H25BrClN3O4S and a molecular weight of 518.851. It is available for purchase from various chemical suppliers21.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature345. However, the specific synthesis process for “2-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride” is not readily available in the search results. It is recommended to consult a chemist or a chemical engineer for the specific synthesis process.
Molecular Structure Analysis
The molecular structure analysis of this compound is not readily available in the search results. However, the molecular formula indicates that it contains bromine (Br), chlorine (Cl), nitrogen (N), oxygen (O), sulfur (S), and carbon © atoms1. The exact arrangement of these atoms in the molecule would require further analysis using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis
The specific chemical reactions involving “2-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride” are not readily available in the search results. However, similar compounds have been studied for their reactivity36. The reactivity of this compound would depend on various factors such as the presence of functional groups, the conditions of the reaction, and the reactants involved.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “2-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride” are not readily available in the search results. However, the molecular formula and molecular weight of the compound are known1. Further analysis would be needed to determine properties such as solubility, melting point, boiling point, and stability.Scientific Research Applications
Synthesis and Structural Studies
Compounds similar to 2-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride have been synthesized for various purposes, including the study of their crystal structures, Hirshfeld surface analysis, and density functional theory (DFT) calculations. These studies help in understanding the reactive sites for electrophilic and nucleophilic nature of the molecules, contributing significantly to the crystal packing and the nature of intermolecular contacts (Kumara et al., 2017).
Chemical Derivatization for Analytical Purposes
A new sulfonate reagent synthesized for analytical derivatization in liquid chromatography includes a structure similar to the compound of interest. This reagent aids in the sensitive detection of analytes after being tagged, showing the compound's potential in enhancing analytical methods for precise measurements (Wu et al., 1997).
Pharmaceutical Research
In pharmaceutical research, derivatives of the compound have been explored as selective serotonin 4 receptor agonists with potential applications in gastrointestinal motility. This indicates the compound's relevance in the development of novel prokinetic agents with reduced side effects, enhancing therapeutic options for gastrointestinal disorders (Sonda et al., 2004).
Metabolism Studies
The metabolism of related compounds has been investigated using various human enzymes, shedding light on the oxidative metabolism pathways. Understanding these pathways is crucial for developing drugs with favorable pharmacokinetic profiles, ensuring their efficacy and safety (Hvenegaard et al., 2012).
Exploration of Electrophilic and Nucleophilic Sites
The compound and its derivatives' electrophilic and nucleophilic sites have been explored through computational methods, providing insights into their chemical reactivity. This information is valuable for designing molecules with targeted properties for specific applications (Amudha et al., 1999).
Safety And Hazards
The safety and hazards associated with “2-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride” are not readily available in the search results. It is recommended to handle all chemical compounds with appropriate safety precautions, including the use of personal protective equipment and proper disposal methods.
Future Directions
The future directions for research on “2-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride” could include further studies on its synthesis, molecular structure, chemical reactivity, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, it could be interesting to explore its potential applications in various fields such as medicine, pharmacology, and materials science.
properties
IUPAC Name |
2-bromo-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O4S.ClH/c1-28-16-6-8-17(9-7-16)29(26,27)24-14-12-23(13-15-24)11-10-22-20(25)18-4-2-3-5-19(18)21;/h2-9H,10-15H2,1H3,(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMCVMCTDQUPBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=CC=C3Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Azaspiro[4.5]decan-9-ol hydrochloride](/img/structure/B2616032.png)


![N-(4-acetylphenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2616040.png)

![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B2616042.png)


![N-(4-butylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2616049.png)


